Ethyl 2,3-difluoro-4-methylphenylacetate
Description
Ethyl 2,3-difluoro-4-methylphenylacetate is a fluorinated phenylacetate ester characterized by a methyl group at the para position and fluorine atoms at the ortho and meta positions of the aromatic ring. Fluorinated aromatic esters are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their enhanced stability and reactivity .
Properties
Molecular Formula |
C11H12F2O2 |
|---|---|
Molecular Weight |
214.21 g/mol |
IUPAC Name |
ethyl 2-(2,3-difluoro-4-methylphenyl)acetate |
InChI |
InChI=1S/C11H12F2O2/c1-3-15-9(14)6-8-5-4-7(2)10(12)11(8)13/h4-5H,3,6H2,1-2H3 |
InChI Key |
FQHILLNFISZUDE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C(=C(C=C1)C)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,3-difluoro-4-methylphenylacetate typically involves the esterification of 2,3-difluoro-4-methylphenylacetic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
Starting Material: 2,3-difluoro-4-methylphenylacetic acid
Reagent: Ethanol
Catalyst: Sulfuric acid or hydrochloric acid
Reaction Conditions: Reflux the mixture for several hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3-difluoro-4-methylphenylacetate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2,3-difluoro-4-methylphenylacetic acid
Reduction: 2,3-difluoro-4-methylphenylethanol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,3-difluoro-4-methylphenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2,3-difluoro-4-methylphenylacetate depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in metabolic pathways or cellular responses. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects: Fluorine vs. Halogens: Fluorine atoms (as in ) enhance electronegativity and metabolic stability compared to bulkier halogens like bromine or chlorine (). This impacts solubility and reactivity in synthetic pathways. Methoxy vs.
The aldehyde group in offers a reactive site for further derivatization, unlike the inert methyl group in the target compound.
Biological Relevance :
- Fluorinated and methoxy-substituted phenylacetates (e.g., ) are often explored for antimicrobial or anti-inflammatory activities due to their bioavailability and resistance to enzymatic degradation .
- Brominated analogs () may exhibit higher lipophilicity, favoring blood-brain barrier penetration but increasing toxicity risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
